2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole
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Overview
Description
2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole is a heterocyclic compound that features both a benzothiazole and an azetidine ring. Benzothiazole derivatives are known for their diverse biological activities and applications in medicinal chemistry . The presence of the methoxy group and the azetidine ring in this compound potentially enhances its pharmacological properties.
Mechanism of Action
Target of Action
The primary target of 2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This compound has shown potent inhibitory activity against Mycobacterium tuberculosis .
Mode of Action
This compound interacts with its target DprE1, leading to the inhibition of the enzyme’s activity . This interaction disrupts the biosynthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway by inhibiting the activity of DprE1 . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to the loss of cell wall integrity and ultimately, cell death .
Pharmacokinetics
In silico predictions suggest that the compound may have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The inhibition of DprE1 by this compound leads to the disruption of arabinogalactan biosynthesis, resulting in the loss of cell wall integrity and cell death in Mycobacterium tuberculosis . This results in potent anti-tubercular activity .
Preparation Methods
The synthesis of 2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate azetidine derivative under specific reaction conditions . Industrial production methods often utilize high-yielding and efficient protocols such as microwave irradiation and one-pot multicomponent reactions .
Chemical Reactions Analysis
2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the methoxy group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole can be compared with other benzothiazole derivatives such as:
2-Methylbenzothiazole: Known for its MAO-B inhibitory activity.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: Exhibits anti-inflammatory properties.
The uniqueness of this compound lies in its combined azetidine and benzothiazole structure, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-(3-methoxyazetidin-1-yl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-14-8-6-13(7-8)11-12-9-4-2-3-5-10(9)15-11/h2-5,8H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIUSBYBZJJBGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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